6-Bromo-1-chloro[1]benzothieno[2,3-c]pyridine 6-Bromo-1-chloro[1]benzothieno[2,3-c]pyridine
Brand Name: Vulcanchem
CAS No.: 1235872-86-2
VCID: VC2762594
InChI: InChI=1S/C11H5BrClNS/c12-6-1-2-9-8(5-6)7-3-4-14-11(13)10(7)15-9/h1-5H
SMILES: C1=CC2=C(C=C1Br)C3=C(S2)C(=NC=C3)Cl
Molecular Formula: C11H5BrClNS
Molecular Weight: 298.59 g/mol

6-Bromo-1-chloro[1]benzothieno[2,3-c]pyridine

CAS No.: 1235872-86-2

Cat. No.: VC2762594

Molecular Formula: C11H5BrClNS

Molecular Weight: 298.59 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-1-chloro[1]benzothieno[2,3-c]pyridine - 1235872-86-2

Specification

CAS No. 1235872-86-2
Molecular Formula C11H5BrClNS
Molecular Weight 298.59 g/mol
IUPAC Name 6-bromo-1-chloro-[1]benzothiolo[2,3-c]pyridine
Standard InChI InChI=1S/C11H5BrClNS/c12-6-1-2-9-8(5-6)7-3-4-14-11(13)10(7)15-9/h1-5H
Standard InChI Key ZOAKQGFVWICQGN-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1Br)C3=C(S2)C(=NC=C3)Cl
Canonical SMILES C1=CC2=C(C=C1Br)C3=C(S2)C(=NC=C3)Cl

Introduction

Chemical Identity and Structure

Basic Information

6-Bromo-1-chlorobenzothieno[2,3-c]pyridine is a complex heterocyclic compound characterized by a benzothieno[2,3-c]pyridine core with bromine and chlorine substituents at the 6 and 1 positions, respectively. This compound is identified by the CAS Registry Number 1235872-86-2 and has a molecular formula of C11H5BrClNS .

Structural Features

The compound consists of a fused ring system where a benzene ring is fused with a thiophene ring, which is further fused with a pyridine ring. The halogen substituents (bromine and chlorine) introduce specific electronic and steric properties that influence its reactivity and potential applications. The molecular weight of this compound is 298.59 g/mol, making it a medium-sized organic molecule .

Chemical Identifiers

Table 1: Chemical Identifiers for 6-Bromo-1-chlorobenzothieno[2,3-c]pyridine

Identifier TypeValue
CAS Number1235872-86-2
Molecular FormulaC11H5BrClNS
Molecular Weight298.59 g/mol
IUPAC Name6-bromo-1-chloro-benzothiolo[2,3-c]pyridine
Standard InChIInChI=1S/C11H5BrClNS/c12-6-1-2-9-8(5-6)7-3-4-14-11(13)10(7)15-9/h1-5H
Standard InChIKeyZOAKQGFVWICQGN-UHFFFAOYSA-N
SMILESC1=CC2=C(C=C1Br)C3=C(S2)C(=NC=C3)Cl

The compound's structure can be recognized by its distinctive benzothieno[2,3-c]pyridine scaffold, which provides a rigid framework for the bromine and chlorine substituents .

Physical and Chemical Properties

Physical Properties

While comprehensive experimental physical property data for 6-Bromo-1-chlorobenzothieno[2,3-c]pyridine is limited in the literature, various computational methods have been used to predict its properties .

Table 2: Physical Properties of 6-Bromo-1-chlorobenzothieno[2,3-c]pyridine

PropertyValueMethod
Physical StateSolid (presumed)-
Boiling Point449.1±40.0 °CPredicted
Density1.772±0.06 g/cm³Predicted
XLogP3-AA4.9Computed
Hydrogen Bond Donor Count0Computed
Hydrogen Bond Acceptor Count2Computed
Rotatable Bond Count0Computed
Exact Mass296.90146 DaComputed

The compound's relatively high predicted boiling point suggests strong intermolecular forces, which is consistent with its structure containing polarizable halogens and a heterocyclic system capable of π-stacking interactions .

Chemical Reactivity

The reactivity of 6-Bromo-1-chlorobenzothieno[2,3-c]pyridine is largely determined by its halogen substituents and heterocyclic system. The bromine at position 6 can potentially undergo various coupling reactions (e.g., Suzuki, Negishi) under appropriate conditions, making this compound valuable as a building block in organic synthesis. The chlorine at position 1 adjacent to the nitrogen in the pyridine ring may participate in nucleophilic aromatic substitution reactions, though likely with reduced reactivity compared to 2-halopyridines .

Synthesis and Preparation

Purification Methods

Standard purification techniques for similar heterocyclic compounds typically include:

  • Recrystallization from appropriate solvents

  • Column chromatography using silica gel

  • Preparative HPLC for high-purity requirements

The purity standards for commercial samples are typically ≥98%, as indicated by manufacturers like MolCore .

Related Compounds and Structural Analogs

Parent Compound and Derivatives

The parent compound, benzothieno[2,3-c]pyridine (CAS: 244-90-6), forms the core structure of 6-Bromo-1-chlorobenzothieno[2,3-c]pyridine. Various other derivatives with different substitution patterns exist, including those with different halogens or other functional groups at various positions of the tricyclic system .

Similar Heterocyclic Systems

Related heterocyclic systems with potential structural similarities include:

  • Benzofuro[2,3-c]pyridines, where the sulfur in the thiophene ring is replaced by oxygen

  • 6-Bromo-1-chloro-7-methoxyisoquinoline (CAS: 758710-74-6), which shares a similar substitution pattern but on a different heterocyclic system

  • 6-Bromo-1-chloro-2-isopropoxynaphthalene (CAS: 1394291-46-3), another halogenated polycyclic aromatic compound

These related structures provide context for understanding the chemical behavior and potential applications of 6-Bromo-1-chlorobenzothieno[2,3-c]pyridine within the broader family of heterocyclic compounds.

Future Research Directions

Gaps in Current Knowledge

Despite the commercial availability of 6-Bromo-1-chlorobenzothieno[2,3-c]pyridine, several aspects of this compound remain underexplored:

  • Detailed experimental physical properties (melting point, solubility in various solvents)

  • Comprehensive reactivity studies, particularly regarding the selectivity between the bromine and chlorine substituents in various reaction conditions

  • Biological activity screening against diverse targets

  • Crystal structure and solid-state packing arrangements

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